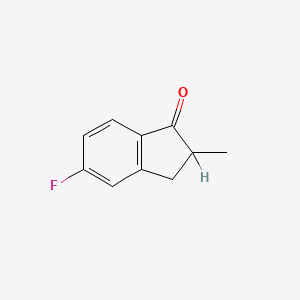

5-Fluoro-2-methylindan-1-one

描述

Contextualization within Indanone Chemistry Research

Indanones, in general, are significant structural motifs found in numerous natural products and synthetically important molecules. rsc.org They serve as crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. beilstein-journals.orgacs.org The versatility of the indanone core allows for various chemical modifications, making it a valuable scaffold in drug discovery and materials science. ontosight.airsc.org

The synthesis of the indanone framework has been a subject of extensive research, with numerous methods developed over the years. nih.gov Common synthetic routes include intramolecular Friedel-Crafts reactions, Nazarov cyclizations, and various annulation strategies. rsc.orgbeilstein-journals.orgnih.gov These methods provide access to a diverse range of substituted indanones, each with the potential for unique biological activities or material properties. beilstein-journals.orgnih.gov

Significance of Fluorinated Indanones in Contemporary Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comnih.govresearchgate.net In medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. ontosight.ainih.govresearchgate.net Consequently, fluorinated indanones have garnered considerable attention as valuable building blocks for the synthesis of novel therapeutic agents. beilstein-journals.orgnih.gov

The presence of a fluorine atom on the indanone ring, as in 5-fluoro-2-methylindan-1-one, can influence the molecule's reactivity and its interactions with biological targets. ontosight.ai This has led to the exploration of fluorinated indanones in various areas of drug discovery, including the development of anticancer and antiviral agents. beilstein-journals.orgnih.gov The unique electronic properties imparted by the fluorine atom can also be harnessed in the design of advanced materials. ontosight.ai

Overview of Research Trajectories for this compound

Research concerning this compound has primarily focused on its synthesis and its utilization as an intermediate in the preparation of more complex organic compounds. One documented synthetic pathway involves the reaction of 3-dimethylamino-4'-fluoro-2-methylpropiophenone with concentrated sulfuric acid. prepchem.com Another general approach suggests the methylation of 5-fluoroindanone.

The primary application of this compound lies in its role as a precursor for creating new chemical entities. Its structure is a key component in the synthesis of various biologically active molecules. For instance, fluorinated benzylidene indanones have shown promise as antiproliferative agents by modulating microtubule dynamics. nih.gov While specific research trajectories for this compound are not extensively detailed in publicly available literature, the broader interest in fluorinated indanones suggests its potential application in the development of novel pharmaceuticals and functional materials. ontosight.aibeilstein-journals.org Further investigations are likely to uncover new synthetic applications and biological activities associated with this compound and its derivatives.

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJXQEIMQBPTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961497 | |

| Record name | 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41201-58-5 | |

| Record name | 5-Fluoro-2,3-dihydro-2-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41201-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041201585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methylindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Methylindan 1 One

Classical Approaches to Indanone Ring System Formation

Traditional methods for constructing the indanone ring system, which forms the core of 5-Fluoro-2-methylindan-1-one, often rely on well-established reactions in organic chemistry.

Friedel-Crafts Acylation Strategies for Fluoroindanones

A primary and widely used method for synthesizing indanones is the intramolecular Friedel-Crafts acylation. nih.gov This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. nih.govnih.gov In the context of this compound, a suitable precursor would be a 3-(4-fluorophenyl)propionic acid derivative. The presence of the fluorine atom on the aromatic ring can influence the reactivity and regioselectivity of the cyclization. smolecule.com

The reaction is generally promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like sulfuric acid. nih.govmasterorganicchemistry.com For instance, the synthesis of various fluorinated indanones has been achieved by treating fluorinated 3-arylpropionic acids with a Lewis acid to induce ring closure. nih.gov A specific method for synthesizing 5-fluoro-2-methyl-1-indanone involves warming a mixture of 3-dimethylamino-4'-fluoro-2-methylpropiophenone with concentrated sulfuric acid. prepchem.com

| Precursor Type | Catalyst/Reagent | Key Transformation | Ref. |

| 3-Arylpropionic acid chlorides | Aluminum Chloride (AlCl₃) | Intramolecular acylation | nih.gov |

| 3-Arylpropionic acids | Polyphosphoric acid (PPA) | Dehydrative cyclization | nih.gov |

| 3-Dimethylamino-4'-fluoro-2-methylpropiophenone | Concentrated Sulfuric Acid | Intramolecular cyclization | prepchem.com |

Intramolecular Cyclization Pathways to this compound

Beyond the classic Friedel-Crafts acylation, other intramolecular cyclization strategies can be employed to form the this compound skeleton. One such pathway involves the cyclization of a propiophenone (B1677668) derivative. A documented synthesis of 5-fluoro-2-methyl-1-indanone starts from 3-dimethylamino-4'-fluoro-2-methylpropiophenone. prepchem.com Heating this precursor in concentrated sulfuric acid induces an intramolecular reaction that forms the five-membered ring of the indanone system. prepchem.com The reaction proceeds by warming the mixture to 90°C for a couple of hours. prepchem.com After cooling and quenching with ice, the product is extracted and purified. prepchem.com

Another general approach to indanones involves the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones. nih.govpreprints.org For the synthesis of a fluorinated indanone, a suitably substituted α,β-unsaturated aryl ketone could undergo cyclization catalyzed by a Lewis or protic acid. nih.gov A stereoselective, catalytic tandem transformation of α,β-unsaturated arylketones to fluorine-containing 1-indanone (B140024) derivatives has been described, which proceeds via a Nazarov cyclization followed by electrophilic fluorination. nih.gov

Modern Catalytic Syntheses of this compound

Contemporary synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These approaches often offer milder reaction conditions, higher yields, and better control over stereochemistry.

Transition Metal-Catalyzed Routes to Indanones

Transition metal catalysis has emerged as a powerful tool for the construction of complex organic molecules, including indanones. rsc.orgresearchgate.net Various metals, such as palladium, rhodium, and nickel, have been employed in catalytic cycles that can lead to the formation of the indanone core. rsc.orgresearchgate.netbohrium.com These reactions often involve annulation strategies, where a ring is built onto an existing aromatic system. rsc.orgresearchgate.net

For example, nickel-catalyzed reductive coupling reactions of alkenes and aldehydes can produce indanol derivatives, which can then be oxidized to the corresponding indanones. semanticscholar.org A nickel(0)/N-heterocyclic carbene (NHC) system has been shown to effectively catalyze the intramolecular reductive coupling of o-allylbenzaldehydes with hydrosilanes to yield silyl-protected 1-indanols with high diastereoselectivity. semanticscholar.org While not a direct synthesis of this compound, this methodology could potentially be adapted using appropriately substituted starting materials.

| Catalyst System | Reactants | Product Type | Ref. |

| Nickel(0)/NHC | o-Allylbenzaldehyde, Hydrosilane | Silyl-protected 1-indanol | semanticscholar.org |

| Rhodium(I) | 2-Vinylbenzaldehyde | Chiral 3-substituted indanones | rsc.org |

| Palladium | 2-Iodobenzaldehyde derivatives, Ynamides | Indanone derivatives | researchgate.net |

Organocatalytic Methods for Asymmetric Synthesis of this compound Precursors

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research, particularly for the asymmetric synthesis of chiral compounds. diva-portal.org While direct organocatalytic methods for this compound are not extensively documented, organocatalysis can be instrumental in preparing chiral precursors. For instance, asymmetric Michael additions to α,β-unsaturated aldehydes, catalyzed by chiral amines, can generate enantiomerically enriched intermediates that could be further elaborated into chiral indanones. nih.gov

One study describes the asymmetric synthesis of a key intermediate for a PET imaging agent, which involves an organocatalytic conjugate addition to a cinnamaldehyde (B126680) derivative. nih.gov This approach, using a chiral diarylprolinol silyl (B83357) ether catalyst, could be adapted to synthesize precursors for chiral 2-substituted-5-fluoroindanones.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. nih.gov In the context of indanone synthesis, this often involves replacing hazardous reagents, using catalytic methods, and improving atom economy. nih.govrsc.org

Microwave-assisted organic synthesis is one such green approach that has been applied to the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. nih.govnih.gov This method can significantly reduce reaction times and sometimes improve yields compared to conventional heating. The use of solid acid catalysts or ionic liquids in these reactions can also contribute to a greener process by allowing for easier catalyst recovery and reuse. nih.gov

Furthermore, metal-free catalytic systems are being developed. For example, L-proline has been used as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones. rsc.orgrsc.org This method avoids the use of expensive and potentially toxic transition metals. rsc.orgrsc.org

| Green Approach | Key Feature | Application in Indanone Synthesis | Ref. |

| Microwave-assisted synthesis | Reduced reaction times | Intramolecular Friedel-Crafts acylation | nih.govnih.gov |

| Metal-free catalysis | Avoids heavy metals | L-proline catalyzed hydroacylation | rsc.orgrsc.org |

| Use of greener solvents | Reduced environmental impact | Nazarov cyclization in 4-methyltetrahydropyran | preprints.org |

Atom Economy and Reaction Efficiency in this compound Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com Reactions with poor atom economy are common in fine chemical and pharmaceutical synthesis. numberanalytics.com

A more atom-economical approach is the direct, acid-catalyzed dehydrative cyclization of the corresponding 3-(4-fluorophenyl)propanoic acid. In this case, the only byproduct is a molecule of water. However, this often requires harsh conditions. researchgate.net Catalytic approaches using heteropolyacids or metal triflates can improve the process by reducing the amount of acid required and allowing for catalyst recycling. acs.orggoogle.com

Below is a comparative table illustrating the theoretical atom economy for different conceptual synthetic pathways to an indanone structure.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Friedel-Crafts Acylation (from acid chloride) | 3-Arylpropionyl chloride, AlCl₃ | 1-Indanone | HCl, AlCl₃ (waste) | Low |

| Dehydrative Cyclization (from acid) | 3-Arylpropionic acid | 1-Indanone | H₂O | High |

| Nazarov Cyclization | α,β-Unsaturated aryl ketone | 1-Indanone | None (in ideal case) | Very High (100%) |

This table presents a conceptual comparison. Actual values depend on the specific reagents and molecular weights.

Stereoselective Synthesis of this compound and its Enantiomers

The presence of a stereocenter at the C2 position of this compound means it can exist as a pair of enantiomers. The synthesis of single enantiomers is crucial for pharmaceutical applications. This can be achieved through asymmetric synthesis, which employs either chiral auxiliaries or chiral catalysts. numberanalytics.comuwindsor.ca

Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter has been set, the auxiliary is removed. wikipedia.org

For the synthesis of enantioenriched this compound, a common strategy involves the use of chiral enamines or imines derived from a 5-fluoro-1-indanone (B1345631) precursor. Evans' oxazolidinones and Oppolzer's camphorsultam are well-known auxiliaries used for asymmetric alkylations and aldol (B89426) reactions. numberanalytics.com Another effective class of auxiliaries are the N-sulfinyl imines, derived from tert-butanesulfinamide.

A plausible pathway would involve:

Condensation of achiral 5-fluoro-1-indanone with a chiral amine, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.

Diastereoselective methylation at the C2 position. The bulky chiral auxiliary blocks one face of the molecule, forcing the methylating agent to attack from the less hindered face.

Hydrolysis of the imine to remove the chiral auxiliary and yield the enantioenriched (R)- or (S)-5-Fluoro-2-methylindan-1-one.

The effectiveness of various auxiliaries in directing alkylation reactions is well-documented for related ketone systems. dokumen.pubsioc-journal.cn

| Chiral Auxiliary Type | Example | Typical Application | Diastereomeric Excess (de) Reported in Analogous Systems |

| Oxazolidinones | Evans' Auxiliaries | Asymmetric Aldol & Alkylation Reactions | >95% numberanalytics.com |

| Sulfinylimines | tert-Butanesulfinamide | Asymmetric synthesis of amines and carbonyl compounds | >95% |

| Hydrazones | SAMP/RAMP | Asymmetric α-alkylation of ketones and aldehydes | >95% |

| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric Alkylations & Aldol Reactions | >98% numberanalytics.com |

Enantioselective Catalysis for this compound

Catalytic asymmetric synthesis is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. numberanalytics.com This approach is advantageous due to its high atom economy and efficiency. numberanalytics.com Both metal-based catalysts and organocatalysts have been employed for the asymmetric α-alkylation of ketones.

Metal-Based Catalysis: Transition metal complexes, particularly those of palladium and rhodium, are powerful catalysts for asymmetric C-C bond formation. The enantioselective α-methylation of a ketone like 5-fluoro-1-indanone can be achieved using a palladium catalyst combined with a chiral phosphine (B1218219) ligand. mdpi.com For example, the palladium-catalyzed asymmetric allylic alkylation of α-aryl ketones is a well-established method for creating chiral quaternary centers. mdpi.com A similar strategy could be adapted for methylation. In one study, the enantioselective methylation of an indanone was achieved with 92% enantiomeric excess (ee) using a chiral phase-transfer catalyst derived from cinchona alkaloids. nih.gov Another report describes the rhodium-catalyzed asymmetric intramolecular 1,4-addition to generate chiral 3-aryl-1-indanones with excellent enantioselectivities using a simple MonoPhos ligand. organic-chemistry.org

Organocatalysis: Organocatalysis uses small, metal-free organic molecules to catalyze asymmetric transformations. For the α-methylation of a ketone, a common strategy involves the formation of a chiral enamine intermediate from the ketone and a chiral secondary amine catalyst, such as a proline derivative. This enamine then reacts with a methylating agent, with the chiral catalyst controlling the facial selectivity of the attack.

Alternatively, cinchona-based primary amines have been used as organocatalysts in photochemical strategies for the α-alkylation of ketones. rsc.orgnih.gov These redox-neutral methods are compatible with a range of functional groups and have shown success in the enantioselective radical α-alkylation of ketones. nih.gov Proline-catalyzed Mannich reactions between ketones, formaldehyde, and amines have also furnished products with excellent enantioselectivity (up to >99% ee), demonstrating the power of organocatalysis in functionalizing the α-position of ketones with high stereocontrol. researchgate.net

| Catalyst System | Catalyst Type | Reaction | Reported Enantiomeric Excess (ee) in Analogous Systems |

| [Rh(acac)(CO)₂] / Chiral Phosphine Ligand | Metal-Based | Asymmetric 1,4-Addition | up to 95% organic-chemistry.org |

| Pd₂(dba)₃ / Chiral Phosphine Ligand | Metal-Based | Asymmetric Allylic Alkylation | >90% mdpi.com |

| Cinchona Alkaloid Derivative | Organocatalyst (Phase-Transfer) | Asymmetric Methylation | 92% nih.gov |

| Proline / Proline Derivative | Organocatalyst (Enamine Catalysis) | Asymmetric Aminomethylation | up to >99% researchgate.net |

| Cinchona-based Primary Amine | Organocatalyst (Photoredox) | Asymmetric Radical Alkylation | High rsc.orgnih.gov |

Chemical Transformations and Reactivity of 5 Fluoro 2 Methylindan 1 One

Electrophilic Aromatic Substitution Reactions on the Fluorinated Aromatic Ring

The benzene (B151609) ring of 5-Fluoro-2-methylindan-1-one is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the carbonyl group. The fluorine atom, while also electron-withdrawing by induction, can act as a weak ortho-, para-director due to the resonance donation of its lone pairs. The substitution pattern is therefore a result of the competing directing effects of the fluorine atom and the deactivating acyl group, which directs incoming electrophiles to the meta position relative to the carbonyl.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can be performed on the aromatic ring, with the position of substitution being influenced by the specific reaction conditions and the nature of the electrophile. For instance, in related fluorinated aromatic ketones, electrophilic attack often occurs at the position para to the fluorine atom, provided it is not sterically hindered. researchgate.net

Table 1: Potential Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Probable Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-fluoro-2-methylindan-1-one |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-fluoro-2-methylindan-1-one or 4-Bromo-5-fluoro-2-methylindan-1-one |

| Sulfonation | Fuming H₂SO₄ | 5-Fluoro-2-methyl-1-oxoindan-6-sulfonic acid |

Note: The product distribution can vary based on reaction conditions.

Carbonyl Reactivity of the Indanone Moiety

The carbonyl group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents, readily add to the carbonyl group to form tertiary alcohols after acidic workup. For example, the reaction of a related 2-bromo-5-fluorobenzaldehyde (B45324) with methylmagnesium bromide yields the corresponding secondary alcohol. acs.org Similarly, this compound is expected to react with Grignard reagents to afford the corresponding tertiary alcohols.

The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. uni-saarland.deacs.orgrsc.org This reaction involves the use of a phosphorus ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, followed by elimination to yield an alkene and triphenylphosphine (B44618) oxide. The specific ylide used determines the nature of the resulting alkene.

Reductions and Oxidations of the Ketone Functionality

The ketone functionality can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, typically in an alcoholic solvent. bibliomed.orgnih.gov The reduction of this compound with NaBH₄ would yield (5-fluoro-2-methyl-1H-inden-1-yl)methanol. nih.govgoogleapis.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.

The Baeyer-Villiger oxidation offers a method to convert the cyclic ketone into a lactone (a cyclic ester). nih.govwikipedia.orgsigmaaldrich.comnih.govresearchgate.netsigmaaldrich.com This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxygen insertion. In the case of 2-methylindan-1-one, the aryl group has a higher migratory aptitude than the secondary alkyl group, leading to the formation of a dihydrocoumarin (B191007) derivative. acs.org

Table 2: Representative Carbonyl Transformations of Substituted Indanones

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Bromo-5-fluorobenzaldehyde | Methylmagnesium bromide | 1-(2-Bromo-5-fluorophenyl)ethan-1-ol | Grignard Reaction |

| Aldehydes/Ketones | Ph₃P=CH₂ | Alkenes | Wittig Reaction |

| 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde | Sodium borohydride | (7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol | Reduction |

| 3-Methyl-indan-1-one | CF₃CO₃H | 3,4-Dihydro-4-methylcoumarin | Baeyer-Villiger Oxidation |

α-Functionalization of this compound

The carbon atom alpha to the carbonyl group is acidic and can be deprotonated to form an enolate, which is a powerful nucleophile for various functionalization reactions. rsc.org

Enolate Chemistry and Alkylation Reactions

The formation of an enolate from this compound can be achieved using a strong base such as lithium diisopropylamide (LDA). The resulting enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.org The alkylation of the enolate of 2-methyl-1-tetralone, a structurally similar compound, has been demonstrated with high enantioselectivity using chiral ligands. uni-saarland.de

Halogenation and Other Electrophilic Substitutions at the α-Position

The α-position can also be halogenated via the enol or enolate intermediate. Reagents such as N-bromosuccinimide (NBS) are commonly used for α-bromination. researchgate.net The reaction conditions can be controlled to achieve either mono- or di-halogenation. For instance, the bromination of 5,6-difluoroindan-1-one with bromine in acetic acid results in α-monobromination. nih.gov Other electrophiles can also be introduced at the α-position through enolate chemistry, allowing for the synthesis of a wide array of derivatives. Nickel-catalyzed α-heteroarylation of indanones has also been reported, showcasing the versatility of these intermediates. Current time information in Bangalore, IN.

Table 3: α-Functionalization of Indanone Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Methyl-1-tetralone | 1. LDA; 2. Allyl acetate | 2-Allyl-2-methyl-1-tetralone | α-Alkylation |

| 5,6-Difluoroindan-1-one | Br₂, Acetic Acid | 2-Bromo-5,6-difluoroindan-1-one | α-Bromination |

| Indanones | Heteroaryl chlorides, Ni(cod)₂ | α-Heteroaryl indanones | α-Arylation |

Ring Expansion and Contraction Reactions Involving the Indanone Skeleton

The rigid indanone framework can be chemically manipulated to either enlarge the five-membered cyclopentanone (B42830) ring into a six-membered ring or contract it into a four-membered ring system. These transformations typically proceed through well-established named reactions, leveraging the ketone functionality as a reactive handle.

Ring Expansion Reactions

Ring expansion of cyclic ketones like this compound is a powerful method to synthesize six-membered heterocyclic structures, such as lactones and lactams, which are prevalent in many biologically active molecules.

Baeyer-Villiger Oxidation: This reaction converts cyclic ketones into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com When this compound is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), it is expected to undergo Baeyer-Villiger oxidation. organic-chemistry.org The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the oxygen insertion. In this case, the more substituted benzylic carbon preferentially migrates, leading to the formation of a six-membered lactone, specifically a dihydrocoumarin derivative. wikipedia.orgorganic-chemistry.org

Schmidt Reaction: The Schmidt reaction provides a pathway to synthesize lactams (cyclic amides) from ketones using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. This reaction involves the insertion of a nitrogen atom into the ring. For this compound, this transformation would expand the cyclopentanone ring to a six-membered dihydroquinolinone ring system. The migration of the aryl group typically leads to the formation of the N-aryl lactam.

Table 1: Ring Expansion Reactions of this compound

| Reaction | Starting Material | Reagents | Expected Product | Transformation Description |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | This compound | Peroxyacid (e.g., m-CPBA) | 6-Fluoro-3,4-dihydro-3-methyl-1H-benzo[c]pyran-1-one | Oxygen atom insertion expands the five-membered ketone ring to a six-membered lactone. sigmaaldrich.comorganic-chemistry.org |

| Schmidt Reaction | This compound | Hydrazoic Acid (HN₃), H₂SO₄ | 7-Fluoro-3,4-dihydro-3-methylquinolin-2(1H)-one | Nitrogen atom insertion expands the five-membered ketone ring to a six-membered lactam. |

Ring Contraction Reactions

Ring contraction of the indanone skeleton is less common but can be achieved, most notably through the Favorskii rearrangement. This reaction requires a specific derivative of the parent ketone.

Favorskii Rearrangement: The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base, leading to a ring-contracted carboxylic acid derivative. wikipedia.org To apply this to the indanone system, this compound must first be halogenated at the C2 position. The resulting 2-halo-5-fluoro-2-methylindan-1-one derivative, when treated with a base like sodium methoxide, would rearrange. The proposed mechanism involves the formation of a strained cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a ring-contracted product, such as a methyl cyclobutanecarboxylate (B8599542) derivative. wikipedia.org

Table 2: Ring Contraction of a this compound Derivative

| Reaction | Starting Material | Reagents | Expected Product | Transformation Description |

|---|---|---|---|---|

| Favorskii Rearrangement | 2-Bromo-5-fluoro-2-methylindan-1-one | Base (e.g., NaOMe) | Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate | Base-mediated rearrangement of an α-haloketone contracts the five-membered ring to a four-membered ring derivative. wikipedia.org |

Rearrangement Reactions of this compound Derivatives

Beyond wholesale changes to the ring size, derivatives of this compound can undergo various molecular rearrangements to afford isomeric structures. These reactions often proceed through the generation of reactive intermediates from functionalized derivatives of the parent ketone.

Beckmann Rearrangement: This classical rearrangement transforms an oxime into an amide. The process begins with the conversion of this compound into its corresponding oxime derivative by reaction with hydroxylamine (B1172632). When this oxime is treated with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid), it undergoes rearrangement. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, resulting in the formation of a lactam. For the oxime of this compound, this rearrangement yields the same dihydroquinolinone product as the Schmidt reaction, providing an alternative synthetic route to this expanded ring system.

Photo-Favorskii Rearrangement: A photochemical variant of the Favorskii rearrangement can also be considered for α-halo derivatives of this compound. scispace.comacs.org Irradiation with light can induce the rearrangement, often proceeding through a triplet diradical intermediate, to yield the same ring-contracted products as the base-mediated pathway. wikipedia.orgresearchgate.net This method offers an alternative set of reaction conditions that may be advantageous for sensitive substrates.

Table 3: Rearrangement Reactions of this compound Derivatives

| Reaction | Derivative | Reagents / Conditions | Product | Description |

|---|---|---|---|---|

| Beckmann Rearrangement | This compound oxime | Acid catalyst (e.g., PPA, H₂SO₄) | 7-Fluoro-3,4-dihydro-3-methylquinolin-2(1H)-one | Acid-catalyzed rearrangement of the oxime derivative to a six-membered lactam. |

| Photo-Favorskii Rearrangement | 2-Halo-5-fluoro-2-methylindan-1-one | UV light (hν) | Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate (in methanol) | Photochemically induced rearrangement of an α-haloketone leading to ring contraction. acs.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Methylindan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Fluoro-2-methylindan-1-one. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed portrait of the molecular framework can be assembled.

The ¹H and ¹³C NMR spectra provide foundational information on the proton and carbon environments within the molecule. While specific experimental data for this compound is not widely published, a detailed prediction of chemical shifts and coupling patterns can be derived from the analysis of parent compounds such as 2-methylindan-1-one and 5-fluoroindan-1-one. nih.gov

¹H NMR Analysis: The proton spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The methyl group (CH₃) at the C-2 position would appear as a doublet, coupled to the single proton at H-2. The H-2 proton itself, a methine (CH) group, would likely present as a multiplet due to coupling with both the methyl protons and the geminal protons of the C-3 methylene (B1212753) (CH₂) group. The two protons at C-3 are diastereotopic and would appear as two separate multiplets, each coupled to H-2 and to each other (geminal coupling).

In the aromatic region, the fluorine at C-5 significantly influences the chemical shifts and coupling patterns. H-4, being ortho to the fluorine, is expected to show a large coupling constant to ¹⁹F and will appear as a doublet of doublets (coupling to H-6 and ¹⁹F). H-6, also ortho to the fluorine, would similarly appear as a doublet of doublets (coupling to H-4 and ¹⁹F). The H-7 proton, meta to the fluorine, would likely be a doublet, coupled to H-6.

¹³C NMR Analysis: In the proton-decoupled ¹³C NMR spectrum, ten distinct signals are anticipated, corresponding to the ten carbon atoms in the molecule. libretexts.org The carbonyl carbon (C-1) is expected to be the most downfield signal, typically in the range of 190-205 ppm for indanones. The carbon directly bonded to fluorine (C-5) will show a large one-bond ¹³C-¹⁹F coupling constant (¹JCF) and its chemical shift will be significantly affected by the fluorine's electronegativity. The other aromatic carbons (C-3a, C-4, C-6, C-7, C-7a) will also exhibit smaller C-F couplings. The aliphatic carbons (C-2, C-3, and the methyl carbon) will appear in the upfield region of the spectrum. libretexts.orglibretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~204.0 (C=O) |

| 2 | ~2.7 (m) | ~42.0 |

| 3 | ~2.6 (dd), ~3.2 (dd) | ~35.0 |

| 3a | - | ~135.0 |

| 4 | ~7.2 (dd) | ~116.0 (d, ²JCF ≈ 23 Hz) |

| 5 | - | ~165.0 (d, ¹JCF ≈ 250 Hz) |

| 6 | ~7.1 (dd) | ~113.0 (d, ²JCF ≈ 24 Hz) |

| 7 | ~7.7 (d) | ~126.0 (d, ⁴JCF ≈ 4 Hz) |

| 7a | - | ~155.0 (d, ³JCF ≈ 9 Hz) |

| CH₃ | ~1.2 (d) | ~16.0 |

¹⁹F NMR is a highly sensitive technique used to directly probe the environment of the fluorine atom. alfa-chemistry.comhuji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of an aryl fluoride (B91410) and is anticipated to be in the range of -100 to -120 ppm relative to a CFCl₃ standard. ucsb.edusigmaaldrich.com

The multiplicity of the ¹⁹F signal provides crucial connectivity information. The fluorine atom at C-5 will couple to the two ortho protons, H-4 and H-6. This would typically result in the ¹⁹F signal appearing as a triplet, assuming the coupling constants (³JHF) are similar. If the coupling constants are significantly different, the signal would appear as a doublet of doublets. This coupling pattern confirms the position of the fluorine atom on the aromatic ring. huji.ac.il

While 1D NMR provides essential data, 2D NMR experiments are employed to unequivocally confirm the complex structure by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, key expected correlations would be observed between:

The methine proton (H-2) and the methyl protons (CH₃).

The methine proton (H-2) and the two methylene protons at C-3.

The two geminal protons at C-3.

The aromatic protons H-6 and H-7, and H-6 and H-4, confirming their positions on the benzene (B151609) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~1.2 ppm would correlate with the methyl carbon signal at ~16.0 ppm, and the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular skeleton. mdpi.com Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the methyl protons (CH₃) to carbons C-1, C-2, and C-3.

Correlation from the H-2 proton to the carbonyl carbon C-1 and the aromatic bridgehead carbon C-3a.

Correlations from the aromatic proton H-4 to carbons C-5, C-6, and C-7a.

Correlation from the aromatic proton H-7 to the carbonyl carbon C-1 and carbon C-5.

Vibrational Spectroscopy Applications (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its molecular vibrations. wiley.com For any given molecule, IR and Raman spectroscopy are complementary; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. mt.comacs.org

The FT-IR and Raman spectra of this compound are expected to be dominated by several characteristic bands that confirm the presence of key functional groups.

Carbonyl (C=O) Stretch: The most prominent band in the IR spectrum is typically the carbonyl stretch. For an indanone, which is an aromatic ketone conjugated with the benzene ring, this strong absorption is expected in the region of 1715–1685 cm⁻¹. pressbooks.publibretexts.org This band would also be present, though likely weaker, in the Raman spectrum.

Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration of an aryl fluoride gives rise to a strong absorption in the IR spectrum, typically found in the 1270–1100 cm⁻¹ region. vulcanchem.com This band is a key indicator of the fluorine substitution on the aromatic ring.

Other Vibrations: Other notable bands include the aromatic C=C stretching vibrations, which appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. libretexts.orgvscht.cz Aromatic and aliphatic C-H stretching vibrations are observed above and below 3000 cm⁻¹, respectively. pressbooks.pub

Predicted Vibrational Frequencies for this compound

| Vibration | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1715 - 1685 | Strong | Medium-Weak |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium | Strong |

| Carbon-Fluorine (C-F) Stretch | 1270 - 1100 | Strong | Weak |

The five-membered cyclopentanone (B42830) ring in the indanone scaffold is not planar and adopts puckered conformations, typically described as envelope or twist forms, to relieve ring strain. mdpi.comconicet.gov.ar The specific conformation can be influenced by the substituents on the ring. acs.org

Vibrational spectroscopy can be a powerful tool for investigating this conformational isomerism. dntb.gov.ua Different conformers of a molecule have slightly different vibrational frequencies. While many bands may overlap, certain vibrations, particularly low-frequency bending and torsional modes in the fingerprint region (< 1400 cm⁻¹), can be unique to a specific conformer. pressbooks.pub

By recording FT-IR or Raman spectra under varying conditions, such as different temperatures or in solvents of different polarities, it is possible to observe changes in the relative intensities of these conformation-specific bands. acs.org An increase in the intensity of one set of bands at the expense of another as the temperature is lowered can indicate the presence of a conformational equilibrium, allowing for the determination of the more stable conformer. While specific conformational studies on this compound are not available, this methodology provides a clear pathway for future research into its three-dimensional structure and dynamics. conicet.gov.ardntb.gov.ua

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry serves as a fundamental tool for confirming the molecular weight and elucidating the structural fragments of this compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by providing its exact mass with a high degree of accuracy. For this compound, with a chemical formula of C₁₀H₉FO, the theoretical exact mass is 164.0637 g/mol . ontosight.ai HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition. This level of precision is instrumental in distinguishing the compound from other isomers or molecules with the same nominal mass. nih.gov

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₉FO |

| Theoretical Exact Mass | 164.0637 g/mol |

| Expected HRMS Result | ~164.0637 ± 0.000x g/mol |

Data is based on theoretical calculations and general principles of HRMS analysis.

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the structural connectivity of a molecule through its characteristic fragmentation pattern. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 166.18 g/mol (using integer masses for isotopes). ontosight.ai The fragmentation of the indanone core would likely involve characteristic losses of small molecules or radicals. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Potential fragmentation pathways for this compound could include:

Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment ion at m/z ~138.

Loss of CH₃: Cleavage of the methyl group from the 2-position, resulting in a fragment at m/z ~151.

Loss of C₂H₄ (ethylene): Resulting from a retro-Diels-Alder type reaction or other rearrangements.

Cleavage of the five-membered ring: Leading to various smaller charged fragments.

The specific fragmentation pattern would provide a unique fingerprint for this compound, allowing for its identification and differentiation from related structures.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

The presence of a carbonyl group (C=O) and a fluorine atom in this compound allows for various intermolecular interactions that dictate the crystal packing. nih.gov The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, potentially forming C-H···O hydrogen bonds with neighboring molecules. researchgate.net The fluorine atom can participate in weaker C-H···F interactions.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The 2-methylindan-1-one scaffold possesses a stereogenic center at the carbon atom bearing the methyl group. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining the enantiomeric purity of a chiral compound.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, and the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the CD spectrum of a sample to that of an enantiomerically pure standard, the enantiomeric purity can be accurately determined. acs.org This technique is widely used in the analysis of chiral pharmaceuticals and other biologically active molecules. researchgate.netacs.org While specific CD data for this compound is not available, the principles of chiroptical spectroscopy would be directly applicable to its enantiomeric analysis. spie.org

Circular Dichroism (CD) Spectroscopy of Enantiomers

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com This phenomenon, known as the Cotton effect, occurs in the vicinity of an absorption band of a chromophore. bhu.ac.in For this compound, the key chromophore is the carbonyl group within the aromatic ketone system.

The CD spectrum is a plot of the difference in molar extinction coefficients (Δε = εL - εR) or molar ellipticity [θ] against wavelength. Enantiomers will produce mirror-image CD spectra; where one enantiomer shows a positive Cotton effect (Δε > 0), the other will show a negative Cotton effect (Δε < 0) of equal magnitude. photophysics.com

The sign of the Cotton effect for the n→π* electronic transition of the carbonyl group (typically occurring around 290-320 nm for aryl ketones) is highly sensitive to the stereochemistry of adjacent atoms. libretexts.org The relationship between the spatial arrangement of substituents and the sign of the Cotton effect can often be predicted using the Octant Rule for ketones. acs.org

The Octant Rule divides the space around the carbonyl group into eight regions (octants) by three perpendicular planes. The sign of the contribution of a substituent to the Cotton effect depends on the octant in which it lies. For this compound, the key substituent is the methyl group at the C2 position. Its pseudo-axial or pseudo-equatorial orientation in the puckered five-membered ring would determine its position in the octants and thus the sign of the n→π* Cotton effect. The fluorine atom on the aromatic ring, while influencing the electronic properties of the chromophore, is generally considered to lie in a nodal plane and thus has a smaller direct effect on the Cotton effect's sign compared to the C2-methyl group. acs.org

Based on these principles, one would expect the (R)- and (S)-enantiomers of this compound to exhibit distinct CD spectra. A hypothetical dataset is presented below to illustrate the expected findings.

Illustrative CD Spectral Data for this compound Enantiomers

This table represents hypothetical data to demonstrate how experimental results would be presented. The signs of the Cotton effects are based on predictions from the Octant Rule for related indanone structures.

| Enantiomer Configuration | Electronic Transition | Wavelength of Maximum (λ_max) [nm] | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |

| (R)-5-Fluoro-2-methylindan-1-one | n→π | ~315 | Positive (+) | Positive |

| (S)-5-Fluoro-2-methylindan-1-one | n→π | ~315 | Negative (-) | Negative |

| (R)-5-Fluoro-2-methylindan-1-one | π→π | ~250 | Negative (-) | Negative |

| (S)-5-Fluoro-2-methylindan-1-one | π→π | ~250 | Positive (+) | Positive |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance as a function of the wavelength of light. libretexts.orgkud.ac.in An ORD curve plots specific rotation [α] against wavelength. In a region far from any absorption bands, the rotation changes gradually. However, within an absorption band, the curve undergoes a rapid and dramatic change, a phenomenon also known as the Cotton effect. bhu.ac.in

CD and ORD are intimately related phenomena, connected by the Kramers-Kronig transforms. A positive Cotton effect in CD corresponds to an ORD curve where the rotation first increases to a "peak" at a longer wavelength before rapidly decreasing through zero to a "trough" at a shorter wavelength. A negative Cotton effect shows the opposite behavior, with a trough followed by a peak. libretexts.org The wavelength at which the ORD curve crosses the zero-rotation axis corresponds to the wavelength of the maximum absorption in the CD spectrum.

For the enantiomers of this compound, the ORD curves would be expected to be mirror images of each other. The study would focus on the Cotton effect associated with the n→π* transition of the carbonyl chromophore. The sign of this Cotton effect in ORD provides the same stereochemical information as the CD spectrum.

Illustrative ORD Data for this compound Enantiomers

This table presents hypothetical data to illustrate the expected ORD curve features for the n→π* transition.

| Enantiomer Configuration | ORD Curve Feature | Wavelength (nm) | Specific Rotation [α] (degrees) | Type of Cotton Effect |

| (R)-5-Fluoro-2-methylindan-1-one | Peak | ~325 | High Positive | Positive |

| Trough | ~305 | High Negative | ||

| Crossover Point | ~315 | 0 | ||

| (S)-5-Fluoro-2-methylindan-1-one | Trough | ~325 | High Negative | Negative |

| Peak | ~305 | High Positive | ||

| Crossover Point | ~315 | 0 |

Derivatization and Structure Activity Relationship Sar Studies for 5 Fluoro 2 Methylindan 1 One Scaffolds

Modifications at the Fluorinated Aromatic Ring

The aromatic A-ring of the indanone scaffold is a prime target for modification to modulate pharmacokinetic properties and target-binding interactions. The fluorine atom at the C-5 position significantly influences the molecule's electronic properties and metabolic stability.

Introduction of Additional Substituents via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing new functional groups onto the benzene (B151609) ring of the indanone system. The regiochemical outcome of such reactions on the 5-fluoro-2-methylindan-1-one scaffold is dictated by the combined directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the acyl group (the ketone within the five-membered ring) is a strong deactivator and meta-director.

The positions ortho to the fluorine (C-4 and C-6) and meta to the acyl group (C-4 and C-6) are electronically activated by the fluorine and deactivated by the ketone, respectively. The position para to the fluorine (C-7) is also activated. This interplay governs the site of substitution. For instance, nitration or halogenation reactions would be expected to yield a mixture of isomers, with substitution likely occurring at the C-6 position, which is ortho to the activating fluorine and meta to the deactivating ketone.

A plausible synthetic route for such a modification is the nitration using nitric acid in a sulfuric acid medium. The resulting nitro-substituted indanone can then be a precursor for further derivatization, such as reduction to an amine, which can be elaborated into a variety of functional groups.

Table 1: Hypothetical Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C-4 | Ortho to Fluoro (activating), Meta to Acyl (deactivating) | Moderate |

| C-6 | Ortho to Fluoro (activating), Meta to Acyl (deactivating) | High |

This table presents a qualitative prediction based on established principles of electrophilic aromatic substitution.

The introduction of substituents like nitro, halo, or alkyl groups can significantly impact biological activity. Electron-withdrawing groups can enhance binding through specific polar interactions, while lipophilic groups can improve membrane permeability. SAR studies on related fluorinated aromatic compounds have shown that the position and nature of these additional substituents are critical for potency and selectivity. fluorine1.runih.gov

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl moieties. libretexts.orguwindsor.cadtu.dk To utilize this chemistry, a leaving group, typically a halide (Br, I) or a triflate, must first be installed on the aromatic ring.

For example, bromination of this compound at the C-6 position would yield a key intermediate, 6-bromo-5-fluoro-2-methylindan-1-one. This halo-indanone can then undergo a Suzuki-Miyaura coupling with a wide array of boronic acids or esters. researchgate.netrsc.org Research on related 2-bromoaryl ketones has demonstrated the feasibility of subsequent intramolecular Heck reactions to form new cyclic structures. acs.org

The general catalytic cycle for a Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Representative Suzuki-Miyaura Cross-Coupling Products from 6-Bromo-5-fluoro-2-methylindan-1-one

| Boronic Acid Partner | Resulting C-6 Substituent | Potential SAR Implications |

|---|---|---|

| Phenylboronic acid | Phenyl | Increased lipophilicity, potential for π-π stacking interactions. |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Introduction of a hydrogen bond acceptor, altering solubility. |

| Pyridine-3-boronic acid | 3-Pyridyl | Addition of a basic nitrogen for salt formation or H-bonding. |

This table illustrates the versatility of the Suzuki-Miyaura reaction for generating diverse analogs for SAR exploration.

These modifications allow for a fine-tuning of the electronic and steric properties of the molecule. The introduction of extended aromatic systems can lead to enhanced target affinity through increased surface area contact and specific interactions within the binding pocket.

Functionalization of the Ketone Moiety

The ketone at the C-1 position is a versatile functional handle for introducing a wide range of substituents, particularly those containing nitrogen, which are often crucial for biological activity.

Synthesis of Oximes, Hydrazones, and Other Carbonyl Derivatives

The carbonyl group of this compound readily reacts with primary amine derivatives to form imines and related structures. Treatment with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, while reaction with hydrazine (B178648) or substituted hydrazines produces hydrazones. heteroletters.orgreddychemtech.com These reactions typically proceed under mild acidic catalysis.

The resulting oximes and hydrazones are not merely simple derivatives; they introduce new hydrogen-bonding donors and acceptors and can exist as E/Z isomers, adding another layer of structural diversity. Hydrazones, in particular, can be further elaborated. For instance, reaction of a hydrazide with the indanone yields a hydrazone linkage that is a common motif in various bioactive molecules. nih.gov

Table 3: Carbonyl Derivatives of this compound

| Reagent | Derivative Formed | Key Structural Features |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH group, potential for H-bonding, E/Z isomerism. |

| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ group, reactive terminal amine for further functionalization. |

| Phenylhydrazine | Phenylhydrazone | Adds a lipophilic phenyl group, potential for π-stacking. |

The SAR of such derivatives often reveals that the nature of the substituent on the nitrogen atom is critical. For example, in a series of hydrazone analogs, aromatic or heteroaromatic rings can be introduced to probe specific binding site pockets.

Reductive Amination and Formation of Nitrogen-Containing Heterocycles

Reductive amination provides a direct pathway to convert the ketone into a primary, secondary, or tertiary amine. The reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine (or ammonia), which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Alternatively, the oxime derivative can be reduced to the primary amine, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com The resulting 1-amino-5-fluoro-2-methylindane is a chiral amine that serves as a valuable building block for more complex structures.

This amine can be the starting point for the construction of novel nitrogen-containing heterocyclic systems. For example, acylation of the amine followed by a Pictet-Spengler or Bischler-Napieralski type of cyclization could lead to the formation of fused polycyclic scaffolds, significantly altering the shape and pharmacological profile of the parent molecule. The synthesis of fused pyrroloazepine and pyrroloazocine systems from related precursors highlights the potential for creating medium-sized rings. uwindsor.ca

Stereochemical Modifications at the C-2 Position

The carbon atom at the C-2 position, bearing a methyl group, is a stereocenter. The absolute configuration (R or S) at this position can have a profound impact on biological activity, as enantiomers often exhibit different potencies, selectivities, and metabolic profiles due to the specific three-dimensional arrangement of substituents required for optimal interaction with chiral biological macromolecules like enzymes and receptors.

Asymmetric synthesis or chiral resolution of racemates is therefore a critical aspect of SAR studies for this scaffold. For example, chiral indenyl ligands have been developed from 2-methylindan-1-one for use in asymmetric catalysis, underscoring the importance of stereocontrol at this position. researchgate.net Studies involving the enantioselective protonation of related indenol intermediates have shown that chiral catalysts can induce stereoselectivity. rsc.org

SAR studies often involve the synthesis and evaluation of both enantiomers of a lead compound. In many cases, one enantiomer (the eutomer) is significantly more active than the other (the distomer). Furthermore, modifying the size of the substituent at C-2 (e.g., replacing methyl with ethyl or isopropyl) can probe the steric tolerance of the target's binding site. Research on odorants with related indane structures has shown that even minor changes to the methylation pattern can significantly alter biological perception, which is a direct consequence of receptor interaction. researchgate.net

Epimerization and Enantiomer Interconversion Studies

Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. wikipedia.org The process of converting one epimer into its counterpart is known as epimerization. wikipedia.org For 2-substituted-1-indanones like this compound, the stereocenter at the C2 position is susceptible to epimerization due to the acidity of the α-proton.

The mechanism of epimerization typically involves the removal of the α-proton by a base to form a planar achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of enantiomers or epimers. This process can also be catalyzed by acid, which promotes the formation of a planar enol intermediate. This base- or acid-catalyzed interconversion is a critical consideration during the synthesis and purification of optically active 2-substituted indanones, as it can lead to racemization and a loss of stereochemical integrity. mdpi.com Factors that can induce this side reaction include basic or acidic conditions and elevated temperatures during chemical reactions or purification steps. mdpi.com

While often considered an undesirable side reaction, selective epimerization can be harnessed as a synthetic tool. Modern photocatalytic methods, for example, have been developed for the selective epimerization of diols via a transient thermodynamic control strategy, demonstrating that stereochemical editing of complex molecules is possible. nih.gov Such advanced strategies could potentially be adapted for the controlled inversion of the stereocenter in complex indanone derivatives.

Key Factors in Epimerization of 2-Substituted Indanones:

Acidity of α-Proton: The proton at the C2 position is activated by the adjacent carbonyl group, making it susceptible to abstraction.

Reaction Conditions: Basic (e.g., LDA, DIPEA) or acidic (e.g., TfOH) catalysts can promote the formation of planar enol or enolate intermediates, leading to racemization. mdpi.comthieme-connect.de

Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and epimerization.

Enzyme Catalysis: In biological systems, epimerase or racemase enzymes can catalyze the interconversion of stereoisomers. mdpi.com

Introduction of Diverse Substituents at the Stereocenter

The introduction of various substituents at the C2 stereocenter of the 5-fluoroindan-1-one scaffold is a primary strategy for exploring structure-activity relationships (SAR). The nature, size, and stereochemistry of the C2-substituent can profoundly impact the molecule's interaction with biological targets.

A fundamental method for this modification is the α-alkylation of the corresponding 1-indanone (B140024). This involves deprotonation with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate, which is then trapped by an electrophile like an alkyl halide. For instance, the synthesis of 2-methylindan-1-one can be achieved by treating 1-indanone with LDA followed by methyl iodide. thieme-connect.de This method is directly applicable to the synthesis of this compound from 5-fluoro-1-indanone (B1345631).

Another widely used approach to diversify the C2 position is through condensation reactions. The Claisen-Schmidt or Knoevenagel condensation of a 1-indanone with various aromatic aldehydes yields 2-benzylidene-1-indanone (B110557) derivatives. beilstein-journals.orgnih.govnih.gov These unsaturated intermediates can be further modified, for example, through hydrogenation to produce 2-benzyl substituted 1-indanones, introducing a different type of substituent at the C2 position. beilstein-journals.org SAR studies on such derivatives have shown that substituents on the benzylidene ring significantly influence anti-inflammatory and other biological activities. nih.gov

Below is a table summarizing methods for introducing substituents at the C2 position of the indanone core.

| Substituent Type | Synthetic Method | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Alkyl (e.g., Methyl) | α-Alkylation | LDA, Alkyl Halide (e.g., MeI) | 2-Alkyl-1-indanone | thieme-connect.de |

| Benzylidene | Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) or Acid | 2-Benzylidene-1-indanone | beilstein-journals.orgnih.gov |

| Benzyl | Hydrogenation of Benzylidene | H₂, Pd/C | 2-Benzyl-1-indanone | beilstein-journals.org |

| Aminomethyl | Cascade Denitrogenative Transannulation/Hydrolyzation | 3-Aminoindazole, N-(2-methylallyl)aniline, Cu catalyst | 2-(Aminomethyl)-2-methyl-indanone | acs.org |

Heterocyclic Ring Annulation onto the Indanone Core

Annulation, the formation of a new ring onto an existing scaffold, is a powerful strategy for generating novel molecular frameworks with significant structural complexity and diverse biological activities. The 1-indanone core is a versatile building block for the construction of a wide array of fused heterocyclic systems. scispace.comnih.govrsc.org These reactions often proceed through domino or cascade sequences, efficiently building molecular complexity in a single pot.

For example, nitrogen-containing heterocycles fused to the indane substructure are common motifs in alkaloids and pharmaceuticals. scispace.comrsc.org A one-pot domino protocol has been developed to construct a fused tetracyclic indole (B1671886) skeleton starting from an indanone derivative. The indanone, formed in situ from an ethyl cinnamate (B1238496) and an arene in the presence of a superacid like triflic acid (TfOH), reacts with an aryl hydrazine to yield the final indenoindole product. scispace.comrsc.org

Other annulation strategies involve cycloaddition reactions. The 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from oximes) to 2-arylidene-1-indanones has been used to synthesize novel indanone-containing spiroisoxazoline derivatives, which have shown potent and selective COX-2 inhibitory activity. bohrium.com

The table below presents examples of heterocyclic ring annulation reactions utilizing the 1-indanone scaffold.

| Reactants | Reaction Type | Key Reagents/Catalyst | Resulting Heterocyclic System | Reference |

|---|---|---|---|---|

| Indanone derivative, Aryl hydrazine | Domino Condensation/Cyclization | Triflic Acid (TfOH) | Fused Indenoindole | scispace.comrsc.org |

| 2-Arylidene-1-indanone, Aldoxime | 1,3-Dipolar Cycloaddition | Chloramine-T | Spiroisoxazoline | bohrium.com |

| 2-Isothiocyanato-1-indanone, 2-Hydroxyaryl-α-amido sulfone | Organocatalytic Cascade Annulation | Chiral Squaramide Catalyst | Bridged Fused Thiazole | rsc.org |

| Indanone-derived β-ketoamide, Enal | N-Heterocyclic Carbene (NHC) Catalyzed Annulation | NHC Catalyst | Spiro-glutarimide | rsc.org |

Exploring Scaffold Diversity via Multi-Component Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. The 1-indanone scaffold can be a valuable participant in various MCRs.

The reactivity of the 1-indanone core makes it suitable for several classic MCRs. For instance, in a Mannich reaction, the indanone can serve as the C-nucleophile (via its enol or enolate form), reacting with an aldehyde and an amine to form an α-aminomethylated indanone derivative. organic-chemistry.org

While specific MCRs involving this compound are not extensively documented, the principles can be readily applied. The Gewald three-component reaction, which typically synthesizes 2-aminothiophenes, could potentially be adapted using a derivative of the indanone scaffold possessing an adjacent cyano group. organic-chemistry.org Furthermore, isocyanide-based MCRs like the Ugi and Passerini reactions offer a powerful platform for creating peptidomimetic structures. organic-chemistry.orgrug.nl An indanone-derived aldehyde or amine could serve as a component in these reactions, leading to highly complex and diverse molecular scaffolds.

The development of novel MCRs continues to be an active area of research. For example, N-heterocyclic carbene (NHC) catalysis has been employed for the stereoselective dimerization of phthalaldehydes to create complex fused 1-indanone systems in a single step, demonstrating the power of modern synthetic methods to rapidly build scaffold diversity from simple starting materials. beilstein-journals.org

The following table illustrates a conceptual multi-component reaction involving a 1-indanone.

| Reaction Name | Indanone Role | Other Components | Potential Product Class | Reference |

|---|---|---|---|---|

| Mannich Reaction | Active Methylene (B1212753) (Nucleophile) | Aldehyde, Primary/Secondary Amine | 3-(Aminomethyl)-1-indanone derivatives | organic-chemistry.org |

| Biginelli Reaction (modified) | β-Ketoester equivalent | Aldehyde, Urea/Thiourea | Indeno-dihydropyrimidinones | organic-chemistry.org |

| Ugi-4CR | Aldehyde/Ketone Component | Amine, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide derivatives of indane | rug.nl |

| Gewald Reaction (modified) | α-Methylene Ketone | α-Cyanoester, Sulfur, Amine | Fused Thiophene-indanone systems | organic-chemistry.org |

Theoretical and Computational Chemistry Studies of 5 Fluoro 2 Methylindan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of molecules, providing insights that are often difficult to obtain through experimental methods alone. For 5-Fluoro-2-methylindan-1-one, these computational approaches allow for a detailed exploration of its molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a primary tool for the theoretical study of organic molecules, offering a favorable balance between computational cost and accuracy. researchgate.net For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d), are used to determine the molecule's most stable three-dimensional conformation, known as geometry optimization. mdpi.com This process minimizes the total electronic energy of the molecule by systematically adjusting the positions of its atoms. The resulting optimized geometry provides key structural parameters.

The substitution on the indanone core, specifically the fluorine at the 5-position and the methyl group at the 2-position, introduces specific electronic and steric effects. The fluorine atom, being highly electronegative, influences the electron distribution across the aromatic ring. The methyl group introduces steric bulk and can exist in different orientations relative to the five-membered ring, leading to various conformers. DFT calculations can map the potential energy surface to identify the global minimum energy structure among these possibilities.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-31G(d))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1=O | 1.21 Å |

| C4-C5 | 1.39 Å | |

| C5-F | 1.35 Å | |

| C2-C(methyl) | 1.54 Å | |

| Bond Angle | C2-C1-O | 125.5° |

| C3-C2-C(methyl) | 112.0° |

Note: The data in this table is hypothetical and serves as a representation of typical results from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical in predicting a molecule's electrophilic and nucleophilic behavior.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, while the LUMO is likely centered on the carbonyl group and the adjacent carbon atoms, which are the most electrophilic sites. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The presence of the electron-withdrawing fluorine atom can lower the energy of both the HOMO and LUMO, potentially influencing the molecule's reactivity in various reactions. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: The data in this table is hypothetical and based on general principles of FMO theory for similar compounds.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of new compounds and validate experimental findings.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted chemical shifts can then be compared to experimental data to confirm the structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or conformational averaging.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | 205.0 |

| C2 | 45.2 |

| C3 | 35.8 |

| C4 | 125.1 |

| C5 | 164.5 (J_CF = 248 Hz) |

| C6 | 115.3 (J_CF = 22 Hz) |

| C7 | 128.0 |

Note: The data in this table is hypothetical and illustrates typical predicted chemical shifts and coupling constants.

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational frequency calculations, performed on the optimized geometry, can predict the vibrational modes of this compound. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. The intensities of these vibrations can also be calculated, allowing for the simulation of the entire IR and Raman spectra. spie.org These simulated spectra are invaluable for interpreting experimental spectra and assigning specific absorption bands to their corresponding vibrational modes. For instance, the characteristic C=O stretching frequency of the ketone and the C-F stretching frequency would be prominent features in the predicted IR spectrum.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ketone | 1725 |

| C-F Stretch | Fluoroaromatic | 1250 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3050-3100 |

Note: The data in this table is hypothetical and represents typical calculated vibrational frequencies.

Reaction Mechanism Elucidation through Computational Modeling